![molecular formula C18H16ClN3O2 B2575381 N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645386-34-0](/img/structure/B2575381.png)
N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, molecular weight, and solubility. The specific physical and chemical properties of “N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide” are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization in Polymer Research
N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide is utilized in the synthesis and characterization of aromatic polyimides. New diamines were synthesized and polymerized with various anhydrides, leading to the formation of polyimides with a range of solubility, degradation temperatures, and thermal properties. This research has implications for the development of novel materials with specific characteristics, suitable for various industrial applications (Butt et al., 2005).
Antitumor Applications
Studies have shown that regioisomers of novel hypoxia-selective cytotoxins related to this compound have been synthesized and evaluated for their hypoxic cell cytotoxicity. These compounds have shown significant selectivity and effectiveness in targeting hypoxic cells, indicating their potential in cancer treatment (Palmer et al., 1996).
Applications in Organic Synthesis
Research on the synthesis of similar compounds, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, has shown potential applications in organic synthesis. These compounds, possessing N,O-bidentate directing groups, are potentially suitable for metal-catalyzed C–H bond functionalization reactions, a critical process in organic synthesis (Al Mamari & Al Lawati, 2019).
Implications in Pharmaceutical Chemistry
The compound and its derivatives are significant in pharmaceutical chemistry, particularly in the context of developing new antiulcer drugs. Research on phenylethylamine derivatives, including similar compounds, has revealed potential in preventing gastric ulceration, indicating the compound's relevance in drug development (Hosokami et al., 1995).
Mechanism of Action
Target of Action
Compounds like “N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway, and their inhibition or activation can lead to a desired therapeutic effect .
Mode of Action
The compound may interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic effects. This interaction can inhibit or enhance the activity of the target, leading to changes in the downstream biological pathway .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will greatly affect its bioavailability. Factors such as how well it is absorbed in the gut, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted can all impact the compound’s effectiveness .
Result of Action
The ultimate effect of the compound will depend on the specific biochemical pathway it affects. This could range from killing cancer cells, to reducing inflammation, to inhibiting viral replication .
Action Environment
The effectiveness and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain compounds might be more effective at lower pH levels, or they might be degraded by specific enzymes present in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[(3-chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-5-2-3-8-15(12)18(24)21-11-17(23)22-16(10-20)13-6-4-7-14(19)9-13/h2-9,16H,11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDALPPWADFJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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